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molecular formula C14H22N2O3 B8746733 Tert-butyl [(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]carbamate

Tert-butyl [(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]carbamate

Cat. No. B8746733
M. Wt: 266.34 g/mol
InChI Key: JZQXQZCQAYGCFY-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A solution of tert-butyl [(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]carbamate (Cpd U, 140 g, 0.52 mol) in 6N HCl (500 mL) was heated at 100° C. and stirred for six hours. The reaction mixture was concentrated and the residue was re-crystallized with EtOH to afford the title compound (Cpd V, 77 g, 55%) as hydrochloride salts. 1H NMR (400 MHz, D2O) δ 6.31 (s, 1H), 4.11 (s, 2H), 2.31-2.30 (s, 6H); MS 175.1 [M+Na].
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:8]([CH2:9][NH:10]C(=O)OC(C)(C)C)=[C:7]([CH3:18])[CH:6]=[C:5]([CH3:19])[N:4]=1>Cl>[NH2:10][CH2:9][C:8]1[C:3](=[O:2])[NH:4][C:5]([CH3:19])=[CH:6][C:7]=1[CH3:18]

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
COC1=NC(=CC(=C1CNC(OC(C)(C)C)=O)C)C
Name
Quantity
500 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was re-crystallized with EtOH

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NCC=1C(NC(=CC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 77 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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